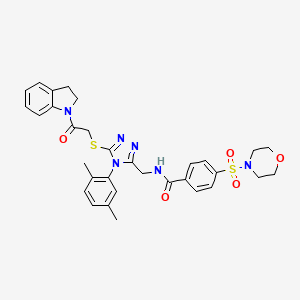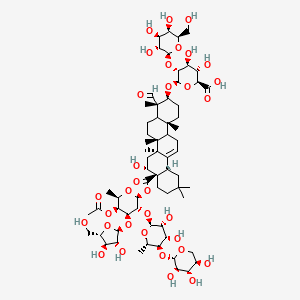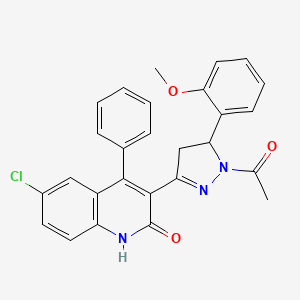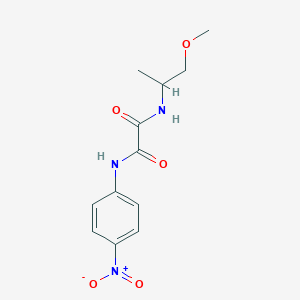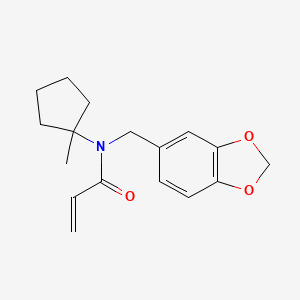
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide, also known as MDMP, is a synthetic compound that belongs to the family of benzodioxole derivatives. MDMP has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug design. In
Mécanisme D'action
The exact mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is not fully understood. However, it has been suggested that N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide exerts its biological effects through the inhibition of certain enzymes and receptors. For instance, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been found to interact with the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide can induce apoptosis in cancer cells, which is a process of programmed cell death that plays a crucial role in the prevention and treatment of cancer. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been found to inhibit the growth of bacteria by disrupting their cell membrane. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is its high potency and selectivity towards its target enzymes and receptors. This makes it a promising lead compound for the development of new drugs. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide. One possible direction is to investigate its potential applications in the treatment of Alzheimer's disease. Given its ability to inhibit acetylcholinesterase, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide may have potential as a cognitive enhancer for the treatment of Alzheimer's disease. Another possible direction is to explore its potential as an antibacterial agent. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown promising results against both Gram-positive and Gram-negative bacteria, and further research is needed to determine its efficacy in vivo. Additionally, further studies are needed to investigate the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide and its potential applications in other areas of medicinal chemistry and drug design.
Conclusion:
In conclusion, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is a synthetic compound that shows potential as a lead compound for the development of new drugs. Its high potency and selectivity towards its target enzymes and receptors make it a promising candidate for further research. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections. However, further research is needed to determine its efficacy in vivo and to explore its potential in other areas of medicinal chemistry and drug design.
Méthodes De Synthèse
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide involves the reaction of safrole with cyclopentylmagnesium bromide followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through column chromatography to obtain N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide in its pure form.
Applications De Recherche Scientifique
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown potential as a lead compound for the development of new drugs. Several studies have investigated the antitumor activity of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide, and it has been found to exhibit cytotoxic effects against various cancer cell lines. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been studied for its antibacterial activity, and it has shown promising results against both Gram-positive and Gram-negative bacteria. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been identified as a potential inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the pathophysiology of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-16(19)18(17(2)8-4-5-9-17)11-13-6-7-14-15(10-13)21-12-20-14/h3,6-7,10H,1,4-5,8-9,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXSBLAAZRNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

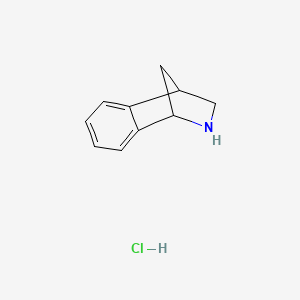
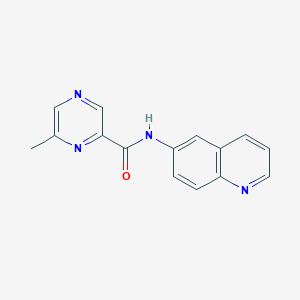
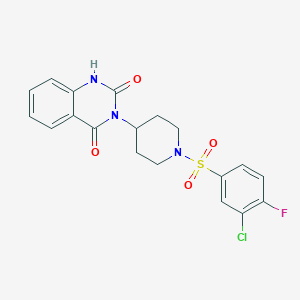

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide](/img/structure/B2908895.png)


![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)
![(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2908905.png)
